molecular formula C9H12ClNO B6157987 (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride CAS No. 1965309-67-4

(2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride

Cat. No.: B6157987
CAS No.: 1965309-67-4
M. Wt: 185.7
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Description

(2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a methanol group attached to the isoindoline ring, which is further stabilized by the addition of hydrochloride. Isoindoline derivatives are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride typically involves the reduction of isoindoline-1-carboxaldehyde followed by the addition of hydrochloric acid. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoindoline ring can be further reduced to form more saturated derivatives.

    Substitution: The hydrogen atoms on the isoindoline ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Isoindoline-1-carboxaldehyde or isoindoline-1-carboxylic acid.

    Reduction: More saturated isoindoline derivatives.

    Substitution: Various substituted isoindoline derivatives depending on the reagents used.

Scientific Research Applications

(2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1-carboxaldehyde: A precursor in the synthesis of (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride.

    Isoindoline-1-carboxylic acid: An oxidized derivative of this compound.

    Substituted isoindoline derivatives: Compounds with various functional groups attached to the isoindoline ring.

Uniqueness

This compound is unique due to its specific structure, which combines the isoindoline ring with a methanol group and hydrochloride. This unique structure imparts specific chemical and biological properties that distinguish it from other isoindoline derivatives.

Properties

CAS No.

1965309-67-4

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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